Product packaging for N,N-Diisopropylethylamine(Cat. No.:CAS No. 7087-68-5)

N,N-Diisopropylethylamine

Cat. No.: B045302
CAS No.: 7087-68-5
M. Wt: 129.24 g/mol
InChI Key: JGFZNNIVVJXRND-UHFFFAOYSA-N
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Description

N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a sterically hindered, organic tertiary amine of paramount importance in synthetic chemistry. Its primary research value lies in its strong, non-nucleophilic basicity, which is crucial for a wide range of applications where common bases like triethylamine would lead to undesirable side reactions. DIPEA is a cornerstone reagent in peptide synthesis, where it serves as the base of choice for facilitating the coupling of amino acids, effectively deprotonating the growing peptide chain without causing significant racemization. Furthermore, it is indispensable in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), where it acts both as a base to neutralize generated acids and as a ligand for the palladium catalyst, enhancing catalytic activity. Its mechanism of action is characterized by its significant steric bulk around the nitrogen atom; this hindrance prevents it from acting as a nucleophile, thereby minimizing alkylation or quaternization side products. This property makes it exceptionally valuable in alkylation and acylation reactions, as well as in the deprotonation of sensitive substrates and the generation of reactive intermediates like enolates. Supplied with high purity and consistency, this reagent is an essential tool for researchers advancing discoveries in medicinal chemistry, polymer science, and complex molecule fabrication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19N B045302 N,N-Diisopropylethylamine CAS No. 7087-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-propan-2-ylpropan-2-amine
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InChI

InChI=1S/C8H19N/c1-6-9(7(2)3)8(4)5/h7-8H,6H2,1-5H3
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InChI Key

JGFZNNIVVJXRND-UHFFFAOYSA-N
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Canonical SMILES

CCN(C(C)C)C(C)C
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Molecular Formula

C8H19N
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DSSTOX Substance ID

DTXSID8064561
Record name 2-Propanamine, N-ethyl-N-(1-methylethyl)-
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Molecular Weight

129.24 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 2-Propanamine, N-ethyl-N-(1-methylethyl)-
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Record name N,N-Diisopropylethylamine
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Vapor Pressure

12.0 [mmHg]
Record name N,N-Diisopropylethylamine
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CAS No.

7087-68-5
Record name Diisopropylethylamine
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Synthetic Methodologies for N,n Diisopropylethylamine

Established Industrial and Laboratory Preparation Routes for N,N-Diisopropylethylamine

Traditional methods for preparing this compound have been well-established for both industrial and laboratory-scale synthesis. These routes typically involve the N-alkylation of diisopropylamine (B44863).

The direct alkylation of diisopropylamine with an ethyl halide, such as ethyl chloride, represents a common pathway to this compound. This reaction is typically performed under pressure to maintain the gaseous ethyl chloride in the liquid phase, thereby facilitating the reaction.

One patented method describes the reaction of diisopropylamine and ethyl chloride in an autoclave using a mixed catalyst system. google.com The reaction conditions are set at a temperature range of 130 to 230°C and a pressure of 0.8 to 2.5 MPa. google.compatsnap.com This process can achieve yields of approximately 95%. google.com However, this method generates hydrogen halide as a byproduct, which can be corrosive to equipment, and the formation of salts requires specific handling and separation procedures. google.com The reaction proceeds as follows:

(CH₃)₂CH-NH-CH(CH₃)₂ + CH₃CH₂Cl → (CH₃)₂CH-N(CH₂CH₃)-CH(CH₃)₂ + HCl

In some variations, catalysts like sodium iodide are used to promote the reaction, which can be run at temperatures around 150°C and a pressure of 1.0 MPa for several hours. patsnap.com Subsequent workup involves neutralization with a strong base, such as sodium hydroxide (B78521), to liberate the free amine, followed by distillation to obtain the purified product. google.compatsnap.com

The reaction of diisopropylamine with diethyl sulfate (B86663) is a traditional and widely cited method for the preparation of this compound. wikipedia.orgchemicalbook.comwikipedia.orgguidechem.comwikiwand.com This route is often favored for its relatively simple procedure and high yields, which can reach 90-99.8%. google.comgoogle.com

The general reaction is:

(CH₃)₂CH-NH-CH(CH₃)₂ + (CH₃CH₂)₂SO₄ → (CH₃)₂CH-N(CH₂CH₃)-CH(CH₃)₂ + CH₃CH₂OSO₃H

The reaction involves the ethylation of the secondary amine by diethyl sulfate. A subsequent workup with a base is required to neutralize the acidic byproducts and isolate the desired tertiary amine. While effective, a significant drawback of this method is the high toxicity and carcinogenic nature of diethyl sulfate, which poses serious environmental and handling concerns. google.com A continuous production method has been developed using a tubular reactor with a molar ratio of diisopropylamine to diethyl sulfate of 1.2–1.5:1.0, at a temperature of 100–130°C and pressure of 0–0.6 MPa, aiming to improve efficiency and control over this potentially hazardous reaction. google.com

Advanced and Optimized Synthetic Strategies for this compound

Research has focused on developing more efficient, safer, and cost-effective methods for DIPEA synthesis, moving beyond the traditional routes. These advanced strategies include novel catalytic systems and alternative reaction pathways.

An efficient, magnesium-promoted synthesis of DIPEA catalyzed by zinc chloride (ZnCl₂) has been developed and studied both experimentally and computationally. nih.govacs.org This method involves the reaction of diisopropylamine with chloroethane (B1197429) in the presence of a Mg/ZnCl₂ combination. nih.govacs.orgacs.org The reaction is typically carried out in an autoclave under a nitrogen atmosphere. nih.govacs.org

Studies have shown that while ZnCl₂ is the actual catalyst, magnesium significantly promotes the reaction, leading to higher yields. nih.govacs.org The combination of Mg/ZnCl₂ as the catalyst resulted in a yield of up to 82.4%. acs.org Computational studies suggest the C–N coupling process proceeds via an ethylium-transfer mode. nih.govacs.org The promoting effect of magnesium is attributed to favorable electronic interactions within the transition state, rather than a Grignard reaction pathway. acs.orgnih.gov

The table below summarizes the effect of different catalysts on the yield of this compound in the reaction between diisopropylamine and chloroethane, based on experimental data. acs.org

CatalystYield (%)
MgCl₂42.5
FeCl₃40.8
Fe/ZnCl₂No further enhancement
Mg/ZnCl₂82.4
Zn/MgCl₂67.7

Reductive amination offers an alternative route to this compound, avoiding the use of highly toxic or high-pressure reagents. researchgate.net A common approach involves using paraldehyde (B1678423), a trimer of acetaldehyde (B116499), as the acetaldehyde source. google.comchemicalbook.com

The process generally involves two main steps:

Depolymerization: Paraldehyde is first treated with an acidic catalyst, such as concentrated hydrochloric acid or sulfuric acid, in a solvent like methanol (B129727) at room temperature (22-28°C) to generate acetaldehyde in situ. google.comchemicalbook.compatsnap.com

Reductive Alkylation: Diisopropylamine is then added to the reaction mixture along with a metal hydride reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride. google.compatsnap.com The diisopropylamine reacts with the acetaldehyde to form an intermediate which is then reduced by the hydride to yield this compound.

This method is praised for its simple procedure, use of readily available raw materials, high yields (which can reach up to 96.5%), and reduced waste discharge. google.com The reaction is typically completed by removing the solvent, adjusting the pH to 13 with a strong base, and purifying the product via distillation. google.comchemicalbook.compatsnap.com

The table below outlines various examples from a patented method, showcasing the high yields achievable with different metal hydrides and acidic catalysts. google.com

Reducing AgentAcidic CatalystYield (%)
Sodium CyanoborohydrideConcentrated Hydrochloric Acid96.5
Sodium BorohydrideConcentrated Hydrochloric Acid93.0
Sodium TriacetoxyborohydrideConcentrated Hydrochloric Acid92.1
Sodium CyanoborohydrideSulfuric Acid92.4

Another variation of reductive amination involves the direct reaction of diisopropylamine and acetaldehyde with hydrogen gas in the presence of a noble metal catalyst, such as palladium on carbon (Pd/C). google.comgoogle.com

Process Optimization and Scalability Studies in this compound Production

For any industrially significant chemical, process optimization and scalability are critical considerations. In the synthesis of this compound, efforts have been made to transition from batch processes to more efficient continuous operations and to refine reaction conditions for optimal output and safety.

One example of process optimization is the development of a continuous production method for the reaction between diisopropylamine and diethyl sulfate using a tubular reactor. google.com This approach allows for better control of reaction parameters like temperature and pressure, potentially improving safety and product consistency compared to traditional batch methods. google.com

For metal-catalyzed routes, optimization studies focus on determining the ideal catalyst composition and reaction conditions. For the Mg/ZnCl₂-catalyzed synthesis, experiments revealed that an optimal molar ratio of Mg to Zn was 1:1, and a reaction temperature of 175°C provided the best yields. nih.govacs.org Lowering the temperature or altering the catalyst ratio led to a significant reduction in product yield. acs.org

In the context of reductive amination, optimization involves the careful control of molar ratios between the reactants. Patented procedures specify an optimal molar ratio of diisopropylamine to paraldehyde of 1:0.34–0.4 and a diisopropylamine to metal hydride ratio of 1:1–1.2. chemicalbook.compatsnap.com Such systematic investigations, sometimes employing Design of Experiments (DoE) methodologies, are crucial for identifying the most efficient and economical parameters for large-scale production. nih.gov These optimization studies aim to maximize yield and purity while minimizing costs, reaction time, and waste generation, making the synthesis more viable for industrial application.

Design of Experiments (DoE) for Enhanced this compound-Mediated Synthesis (e.g., N,N,N-Trimethyl Chitosan)

Design of Experiments (DoE) is a powerful statistical tool used to systematically determine the relationship between various factors affecting a process and its outcomes. In the context of chemical synthesis, DoE facilitates the rapid optimization of reaction conditions, leading to improved yields, reduced side products, and enhanced efficiency. The synthesis of N,N,N-Trimethyl Chitosan (B1678972) (TMC), a chitosan derivative with improved aqueous solubility, serves as a prime example of how DoE can be applied to a DIPEA-mediated reaction. nih.govresearchgate.net

A significant challenge in the synthesis of TMC is managing the high viscosity of the reaction mixture and achieving a high degree of trimethylation (DTM) without significant O-methylation. nih.govopinvisindi.is Researchers have employed DoE to optimize the synthesis of TMC using DIPEA as a non-nucleophilic base. nih.gov

In one such study, a full factorial design (3²) was implemented to investigate the effects of key variables on the synthesis. nih.gov The primary objective was to develop a scalable method that could control viscosity and minimize the use of excess reagents. nih.govopinvisindi.is The use of DIPEA was identified as a promising initial finding, particularly when paired with dimethylformamide (DMF) as the solvent. nih.gov

The DoE model focused on two critical factors: the amount of methyl iodide (MeI) as the alkylating agent and the base addition technique. The study revealed that a diluted reaction medium was highly effective in preventing viscosity issues, leading to a 16-fold decrease in the viscosity of the reaction mixture. nih.gov Both the concentration of MeI and the addition of DIPEA were found to be significant factors influencing the degree of trimethylation, with both demonstrating quadratic effects. nih.gov

The statistical validity of the DoE model was robust, showing a high correlation coefficient (R² = 0.97), strong predictive power (Q² = 0.87), good model validity (0.84), and excellent reproducibility (0.96). nih.gov This systematic approach allowed for the development of an efficient and scalable "one-pot" synthesis for TMC with a high degree of N-trimethylation and without O-methylation side products. nih.govopinvisindi.is

Table 1: DoE Optimization of N,N,N-Trimethyl Chitosan (TMC) Synthesis Using DIPEA

Parameter/FactorDescriptionFinding/ResultCitation
Experimental DesignFull Factorial Design (3²)Used to systematically study the effects of multiple variables. nih.gov
BaseThis compound (DIPEA)Identified as a highly effective non-nucleophilic base for the reaction. nih.gov
SolventDimethylformamide (DMF)Used as the solvent system in combination with DIPEA. nih.gov
Key Factors StudiedMethyl Iodide (MeI) concentration and Base (DIPEA) additionBoth factors showed significant quadratic effects on the degree of trimethylation. nih.gov
Optimized ConditionDiluted reaction mediumResulted in a 16-fold decrease in viscosity (down to 5.9 cP), crucial for scalability. nih.gov
Achieved OutcomeDegree of Trimethylation (DTM)Up to 68% DTM was achieved. nih.gov
Model SignificanceStatistical ValidationR² = 0.97, Q² = 0.87, Model Validity = 0.84, Reproducibility = 0.96. nih.gov

Practical Considerations for Industrial Scale Synthesis of this compound

The industrial production of this compound requires methods that are not only high-yielding but also cost-effective, safe, and environmentally conscious. Several synthetic routes are employed for its large-scale manufacture, each with distinct practical considerations.

One of the most traditional methods involves the alkylation of diisopropylamine with diethyl sulfate. wikipedia.org While effective, the use of diethyl sulfate, a potent alkylating agent, requires careful handling due to its toxicity and carcinogenic properties. Purification is typically achieved through distillation from potassium hydroxide (KOH) or calcium hydride to remove impurities. wikipedia.orgchemicalbook.com

A more recent and widely patented method for large-scale production involves the reaction of diisopropylamine with ethyl chloride in a high-pressure autoclave. patsnap.comgoogle.com This process utilizes a catalyst, often a mixed iodide type (MIX type), to facilitate the reaction. patsnap.com Key practical considerations for this method include precise control over temperature and pressure to ensure optimal conversion and safety. The reaction is typically run at temperatures between 130-230°C and pressures of 0.8-2.5 MPa. patsnap.comgoogle.com The workup procedure is a critical step for isolating a pure product; it involves adding a strong base, such as sodium hydroxide, to the reaction mixture to achieve a pH of 12.5-13.5, followed by liquid-liquid separation and subsequent rectification (distillation). patsnap.comgoogle.com This method is noted for its simple process, high yields (often exceeding 90%), and relatively low cost. google.com

Another described synthesis route uses paraldehyde as a source for the ethyl group, which reacts with diisopropylamine in the presence of a metal hydride reducing agent. chemicalbook.com This method operates under normal pressure and moderate temperatures (22-28°C). chemicalbook.com

For all industrial-scale syntheses, factors such as reagent cost, atom economy, process safety (e.g., managing high-pressure reactions), and waste disposal are paramount. researchgate.net The choice of raw materials, such as ethyl chloride versus diethyl sulfate, has significant implications for both cost and safety protocols. wikipedia.orgpatsnap.com Furthermore, efficient purification steps are essential to achieve the high purity (>99.5%) required for its use in sensitive applications like pharmaceutical synthesis. google.com

Table 2: Comparison of Industrial Synthesis Methods for this compound

ParameterMethod 1: Alkylation with Ethyl ChlorideMethod 2: Alkylation with Diethyl SulfateMethod 3: Reductive Amination with Paraldehyde
ReactantsDiisopropylamine, Ethyl ChlorideDiisopropylamine, Diethyl SulfateDiisopropylamine, Paraldehyde, Metal Hydride
Catalyst/ConditionsMIX type catalyst; 130-230°C; 0.8-2.5 MPaTypically no catalyst mentioned; reaction conditions varyAcidic catalyst; 22-28°C; Normal Pressure
PurificationBasification (pH 12.5-13.5) followed by rectificationDistillation from KOH or CaH₂Reduced pressure solvent removal, basification (pH 13), distillation
Reported YieldHigh (e.g., 91.7% - 92.6%)Not specified in abstractsNot specified in abstracts
Key ConsiderationsRequires high-pressure equipment; process control is critical.Handling of toxic and carcinogenic diethyl sulfate.Use of metal hydride reducing agents.
Citations patsnap.comgoogle.com wikipedia.orgchemicalbook.com chemicalbook.com

Table of Mentioned Compounds

Compound Name Abbreviation
This compound DIPEA, DIEA, Hünig's Base
N,N,N-Trimethyl Chitosan TMC
Dimethylformamide DMF
Methyl Iodide MeI
Potassium Hydroxide KOH
Sodium Hydroxide NaOH
Diethyl Sulfate
Calcium Hydride CaH₂

Mechanistic Investigations of N,n Diisopropylethylamine in Chemical Reactions

The Role of N,N-Diisopropylethylamine as a Sterically Hindered Proton Scavenger

The primary and most frequent application of this compound in organic chemistry is as a sterically hindered proton scavenger. wikipedia.orgchemicalbook.com In numerous reactions that generate acidic byproducts, the presence of a base is essential to neutralize the acid and drive the reaction to completion. However, many conventional amine bases are also nucleophilic and can compete with the desired nucleophile, leading to the formation of unwanted side products.

DIPEA circumvents this issue due to its pronounced steric hindrance. wikipedia.org The bulky isopropyl groups effectively form a protective shield around the nitrogen atom, making it a poor nucleophile. chemicalbook.com Consequently, DIPEA readily accepts a proton, but it does not readily engage in nucleophilic substitution or addition reactions. wikipedia.org This combination of high basicity and low nucleophilicity makes it an invaluable tool in a wide array of reactions, including peptide couplings, alkylations, and protecting group chemistry, where the clean and efficient scavenging of protons is paramount. chemicalbook.comchemicalbook.com

Table 1: Comparison of Basicity and Nucleophilicity of Common Amine Bases

Amine pKa of Conjugate Acid (in DMSO) Nucleophilicity Key Feature
This compound (DIPEA) 9.0 Poor Sterically hindered, non-nucleophilic base. chemicalbook.com
Triethylamine (TEA) 8.5 Moderate Less sterically hindered than DIPEA, can act as a nucleophile. chemicalbook.com
2,2,6,6-Tetramethylpiperidine N/A Poor Very sterically hindered, non-nucleophilic base. chemicalbook.com
Pyridine (B92270) 5.2 (in water) Good Aromatic amine, often used as a catalyst and base. mychemblog.com

Elucidation of Reaction Mechanisms Mediated by this compound

The non-nucleophilic basicity of this compound is central to its function in a variety of reaction mechanisms. Its ability to selectively deprotonate substrates without interfering with subsequent steps allows for cleaner reactions and higher yields.

In the realm of peptide synthesis and amide bond formation, coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are frequently employed. youtube.comfishersci.co.ukwikipedia.orgyoutube.com The role of DIPEA in these reactions is crucial and multifaceted. fishersci.co.uk

The generally accepted mechanism for HATU-mediated amide coupling begins with the deprotonation of the carboxylic acid by DIPEA. youtube.comwikipedia.org This generates a carboxylate anion, which then attacks the electrophilic carbon of HATU to form a highly reactive OAt-active ester. wikipedia.org The non-nucleophilic nature of DIPEA is critical at this stage, as it does not compete with the carboxylate in attacking the HATU reagent. chemicalbook.com Once the active ester is formed, the amine nucleophile attacks the activated carbonyl carbon, leading to the formation of the desired amide bond and the release of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). wikipedia.org The high efficiency of HATU couplings is attributed to a neighboring group effect from the pyridine nitrogen, which is thought to stabilize the transition state. wikipedia.org

Similarly, in HBTU-mediated couplings, DIPEA acts as the base to deprotonate the carboxylic acid. youtube.com The resulting carboxylate then reacts with HBTU to form an active ester, which is subsequently attacked by the amine to yield the amide. nih.gov The presence of DIPEA ensures that the concentration of the deprotonated, and therefore more reactive, carboxylic acid is maintained, facilitating the rapid and efficient formation of the amide bond. fishersci.co.uk

Table 2: Role of DIPEA in HATU/HBTU Amide Coupling

Step Reactants Role of DIPEA Intermediate/Product
1. Acid Deprotonation Carboxylic Acid, DIPEA Acts as a base to remove a proton from the carboxylic acid. youtube.comyoutube.com Carboxylate Anion, Protonated DIPEA
2. Active Ester Formation Carboxylate Anion, HATU/HBTU Non-nucleophilic nature prevents side reactions with the coupling agent. chemicalbook.com OAt/OBt-Active Ester, Tetramethylurea
3. Amide Bond Formation Active Ester, Amine Neutralizes the acidic byproduct (e.g., HOBt). Amide, 1-hydroxy-7-azabenzotriazole (from HATU) or 1-hydroxybenzotriazole (B26582) (from HBTU)

Alkylation of amines is a fundamental transformation in organic synthesis, but it can be plagued by a lack of selectivity. Specifically, the reaction of a secondary amine with an alkyl halide can lead to the desired tertiary amine, but also to over-alkylation, resulting in the formation of a quaternary ammonium (B1175870) salt via the Menshutkin reaction. wikipedia.orgchemicalbook.com

The use of this compound has been investigated as a method to achieve selective alkylation of secondary amines to tertiary amines. wikipedia.orgchemicalbook.com Its role is to act as a base to neutralize the hydrogen halide formed during the reaction. Crucially, due to its steric bulk, DIPEA itself does not undergo alkylation, thus avoiding the formation of a quaternary ammonium salt. wikipedia.org This allows for a cleaner reaction profile and higher yields of the desired tertiary amine. chemicalbook.com

In a related application, the use of a sterically hindered primary amine in the presence of DIPEA and catalytic potassium iodide has been shown to afford good selectivity for monoalkylation, preventing the formation of bis-alkylated products. nih.gov

Transition metal-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds. chemicalbook.com These reactions often require a base to facilitate key steps in the catalytic cycle, and DIPEA is frequently the base of choice. chemicalbook.com

The general mechanism for these cross-coupling reactions typically involves three main stages: oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of a palladium-catalyzed reaction, the catalytic cycle begins with the oxidative addition of an organic halide to a low-valent palladium species. The role of the base, such as DIPEA, can come into play in several ways. For instance, in the Heck reaction, the base is required to promote the elimination of a hydrogen-palladium species from the organopalladium intermediate, regenerating the active catalyst and forming the final product. In the Sonogashira coupling, the base is necessary to deprotonate the terminal alkyne, forming a copper acetylide intermediate which then undergoes transmetalation with the palladium complex. chemicalbook.com

The choice of DIPEA over other bases in these reactions is often dictated by its ability to provide the necessary basicity without coordinating too strongly to the metal center, which could inhibit catalysis, and its non-nucleophilic character, which prevents unwanted side reactions. chemicalbook.com

Recent advancements have highlighted the role of this compound in promoting carbon-nitrogen bond formation through photocatalytic pathways. researchgate.netrsc.org In these reactions, DIPEA can function not only as a base but also as a reductant. rsc.org

One such mechanism involves the generation of a nitrogen-centered radical from DIPEA via a single electron transfer (SET) process, often initiated by a photocatalyst. researchgate.netrsc.org This radical species can then participate in subsequent bond-forming reactions. For example, in the synthesis of amides from nitriles, the DIPEA radical has been shown to increase the nucleophilicity of water, facilitating its addition to the nitrile. researchgate.netrsc.org This provides a metal-free method for amide synthesis under mild conditions. researchgate.net

Furthermore, DIPEA has been utilized in eosin (B541160) Y-photocatalyzed decarboxylative C(sp³)–N bond-forming reactions. mdpi.comresearchgate.net This highlights the versatility of DIPEA in modern synthetic strategies for constructing C-N bonds.

The catalytic reduction of dioxygen (O₂) is a reaction of significant interest for applications in energy conversion, such as fuel cells. rsc.orgresearchgate.net Research has shown that this compound can play a crucial role in influencing the selectivity and activity of certain manganese-based catalysts for the oxygen reduction reaction (ORR). rsc.org

In studies using specific manganese complexes as catalysts and an ammonium-based proton source, the primary product of the ORR was found to be hydrogen peroxide (H₂O₂). rsc.orgresearchgate.net However, upon the addition of DIPEA as a conjugate base, a notable shift in the reaction's selectivity was observed, with water (H₂O) becoming the main product. rsc.orgresearchgate.net This change in selectivity suggests a modification of the reaction mechanism in the presence of DIPEA. rsc.org

Interestingly, for one of the manganese complexes studied, the addition of DIPEA not only altered the selectivity but also significantly enhanced the catalytic activity. rsc.orgresearchgate.net In this case, the rate-determining step of the reaction was identified as the bimetallic cleavage of the O-O bond in a manganese-hydroperoxo species. rsc.org These findings indicate that DIPEA can act as a key modulator in the mechanistic pathways of oxygen reduction catalysis. rsc.orgresearchgate.net

Table 3: Effect of DIPEA on Oxygen Reduction Reaction with Mn Complexes

Condition Catalyst Primary Product Key Mechanistic Feature Reference
Without DIPEA Mn(p-tbudhbpy)Cl H₂O₂ (64% selectivity) O₂ binding to Mn(II) is rate-determining. rsc.org
Without DIPEA Mn(nPrdhbpy)Cl H₂O₂ (quantitative) O₂ binding to Mn(II) is rate-determining. rsc.org
With DIPEA Mn(p-tbudhbpy)Cl H₂O Shift in reaction mechanism. rsc.org
With DIPEA Mn(nPrdhbpy)Cl H₂O Enhanced catalytic activity; bimetallic O-O bond cleavage is rate-determining. rsc.orgresearchgate.net

Computational Studies on this compound-Promoted Propargyl-Allenyl Isomerization

This compound (DIPEA) has been identified as a promoter for the isomerization of propargyl compounds to their allenyl counterparts. Computational studies, particularly using density functional theory (DFT), have been employed to elucidate the mechanistic pathways of this transformation. A notable example is the investigation of the isomerization of propargyltrichlorosilane (B14692540) to allenyltrichlorosilane. nih.govbeilstein-journals.orgd-nb.info

Initial observations indicated that propargyltrichlorosilane undergoes isomerization in the presence of DIPEA. beilstein-journals.orgd-nb.info To understand the role of the base, DFT calculations were performed to investigate the mechanisms of isomerization both in the absence and presence of DIPEA. nih.govd-nb.info The computational results revealed that while the isomerization can occur without a base, the presence of DIPEA significantly lowers the energy barriers of the reaction pathway. nih.gov

Table 1: Calculated Energetic Feasibility of Propargyltrichlorosilane Isomerization

Reaction Pathway Key Feature Energetic Effect of DIPEA Reference
Rprop → Rall Isomerization Transition State Stabilization Substantial stabilization of transition states and intermediates nih.gov
Rprop → Rall Isomerization Overall Energetics Rall is 1.7 kcal/mol more exergonic than Rprop nih.gov

Self-Catalyzed Regioselective Acylation Mechanisms Involving this compound

This compound can trigger a self-catalyzed, regioselective acylation of substrates containing multiple hydroxyl groups, such as carbohydrates and diols. rsc.orgresearchgate.net This method is noted for being a comparatively mild and greener approach, as it requires only a catalytic amount of the organic base. rsc.orgresearchgate.net

Mechanistic studies indicate that the reaction is initiated by the interaction of DIPEA with an acylating agent, typically an anhydride (B1165640), in a solvent like acetonitrile. rsc.orgresearchgate.net This interaction generates a carboxylate ion. rsc.orgresearchgate.net The resulting carboxylate ion is proposed to be the key catalytic species that facilitates the selective acylation. It is believed to operate through a dual hydrogen-bonding interaction with the hydroxyl groups of the substrate. rsc.orgresearchgate.net This activation mechanism directs the acylation to a specific hydroxyl group, leading to high regioselectivity.

This DIPEA-triggered acylation has been applied to various polyols, including carbohydrate derivatives, demonstrating its utility in selectively protecting hydroxyl groups. rsc.orgresearchgate.net The efficiency and selectivity of the reaction can be influenced by the substrate structure and the reaction conditions. In some systems, DIPEA is used as a base in iron-catalyzed regioselective acylations, where it is crucial for the formation of a key intermediate. acs.orgnih.gov In these cases, an iron(III) catalyst forms a cyclic intermediate with vicinal diols, and the subsequent selective acylation proceeds in the presence of DIPEA. researchgate.netacs.orgnih.gov However, in other contexts, the use of DIPEA as a base can direct acylation to a different site compared to nucleophilic catalysts, highlighting its role in influencing the reaction mechanism, potentially through a general- or specific-base catalytic pathway. acs.org

Table 2: DIPEA-Triggered Self-Catalyzed Regioselective Acylation of Diols

Substrate Type Acylating Agent Key Mechanistic Step Outcome Reference
Carbohydrates, Diols Anhydride DIPEA reacts with anhydride to form a catalytic carboxylate ion. Highly efficient and regioselective acylation. rsc.orgresearchgate.net
Diols, Polyols Sulfonylation/Acylation Reagents DIPEA acts as a base for the formation of an [Fe(btfa)3]-substrate intermediate. Excellent yields and high regioselectivities. acs.orgnih.gov
Amphiphilic Diols Butyryl Chloride DIPEA acts as an acid-sequestering base. Preferentially directs acylation to the more polar hydroxyl group. acs.org

This compound Radical Generation and its Role in Photocatalytic Mechanisms (e.g., Single Electron Transfer)

In the realm of photoredox catalysis, this compound frequently serves as a sacrificial electron donor. rsc.orgacs.orgdiva-portal.org Upon visible-light irradiation, a photocatalyst is promoted to an excited state, which possesses enhanced reducing and oxidizing capabilities. diva-portal.orgethz.ch DIPEA can then engage in a single electron transfer (SET) event with the excited photocatalyst. rsc.orgresearchgate.net This process, known as reductive quenching, involves the transfer of an electron from DIPEA to the photocatalyst. ethz.chacs.org

The SET results in the generation of the this compound radical cation (DIPEA•+). researchgate.netacs.org This radical cation is a key intermediate that can influence the subsequent reaction steps. nih.gov For instance, the DIPEA radical cation, or the α-aminoalkyl radical formed after its deprotonation, can act as a hydrogen atom source in reductive dehalogenation reactions. ethz.ch

The generation of the DIPEA radical is essential in various photocatalytic transformations. rsc.orgresearchgate.net In some metal-free systems for amide synthesis, the DIPEA radical, formed with the aid of a photocatalyst, is crucial for increasing the nucleophilicity of water, which then reacts with nitriles. rsc.orgresearchgate.net Density functional theory (DFT) calculations have supported this mechanism, showing that an eosin Y free radical can readily react with DIPEA to generate the corresponding radical. rsc.org

In other applications, DIPEA is part of a three-component system with a photocatalyst (like methylene (B1212753) blue) and an oxidant (like diphenyliodonium (B167342) cation) for initiating polymerization. acs.orgnih.gov Here, DIPEA quenches the excited photocatalyst via a two-electron, one-proton (2e-/1H+) transfer, forming a metastable species without immediately generating initiating radicals. acs.orgnih.gov The radicals are produced in a subsequent dark reaction, allowing for temporal control over the polymerization. acs.orgnih.gov Transient absorption studies have confirmed that the excited state of iridium-based photocatalysts is reductively quenched by DIPEA, although the subsequent electron transfer to the substrate can sometimes be slow, competing with back electron transfer. acs.org

Table 3: Role of DIPEA in Various Photocatalytic Systems

Photocatalytic System Role of DIPEA Mechanism Application Reference
Eosin Y / Blue Light Reductant SET to form DIPEA radical, activating water as a nucleophile. Synthesis of amides from nitriles. rsc.orgresearchgate.net
[Ru(bpy)3]2+ or Ir(ppy)3 Sacrificial Reducing Agent Reductive quenching of the excited photocatalyst via SET. Reductive dehalogenation. ethz.ch
Methylene Blue / Diphenyliodonium cation Sacrificial Donor 2e-/1H+ transfer to excited photocatalyst. Latent radical-initiated polymerization. acs.orgnih.gov
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 Electron Donor Reductive quenching of the excited Ir(III) photocatalyst. Reductive coupling of halophosphines. acs.org

Applications of N,n Diisopropylethylamine in Advanced Organic Synthesis

N,N-Diisopropylethylamine in Peptide Synthesis and Amino Acid Coupling

The synthesis of peptides, both in solution and on a solid phase, relies on the formation of amide bonds between amino acids. DIPEA is a frequently employed base in these coupling reactions due to its steric hindrance, which prevents it from competing with the amine nucleophile. wikipedia.orgchemicalbook.com

Efficiency and Selectivity in Solution-Phase Peptide Synthesis

In solution-phase peptide synthesis, DIPEA is instrumental in facilitating the coupling of amino acid residues. Its primary role is to neutralize the protonated amine component and to activate the carboxylic acid moiety, typically in conjunction with a coupling reagent. The steric hindrance of DIPEA is crucial for maintaining high selectivity, as it does not readily participate in nucleophilic attack on the activated carboxylic acid, thereby minimizing the formation of unwanted side products. wikipedia.orgchemicalbook.com

A study on liquid-phase peptide synthesis demonstrated the efficiency of using DIPEA in a one-pot coupling-deprotection protocol. In the synthesis of a pentapeptide, the use of DIPEA in conjunction with the coupling reagent T3P® resulted in reaction completion within 5 minutes and yielded the desired product in high purity (98-99%). mdpi.com This highlights the efficiency and selectivity imparted by DIPEA in solution-phase methodologies.

This compound Protocols in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, and DIPEA is a key reagent in many standard protocols. uci.eduluxembourg-bio.comdu.ac.in It is utilized in several critical steps of the synthesis cycle.

One of its primary applications is in the neutralization step following the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. peptide.com After deprotection with a base like piperidine, the newly exposed amine is protonated. DIPEA is used to neutralize this amine, preparing it for the subsequent coupling reaction. peptide.com

DIPEA is also a component of the "capping" solution, which is used to terminate any unreacted peptide chains. uci.edu This is achieved by acetylating the free amino groups, and DIPEA acts as the base to facilitate this reaction. A common capping solution consists of a mixture of dichloromethane (B109758) (CH₂Cl₂), methanol (B129727) (MeOH), and DIPEA in a 17:2:1 ratio. uci.edu

Below is a table summarizing typical protocols involving DIPEA in Fmoc-based SPPS:

StepReagents & ConditionsPurpose
Amino Acid Coupling Fmoc-amino acid, Coupling Reagent (e.g., HBTU, HATU), DIPEA in DMFTo facilitate the formation of the peptide bond.
Neutralization 5-50% DIPEA in DMF or DCMTo neutralize the protonated N-terminal amine after Fmoc deprotection.
Capping Acetic Anhydride (B1165640), DIPEA in DMF or a mixture of CH₂Cl₂:MeOH:DIPEA (17:2:1)To terminate unreacted peptide chains and prevent the formation of deletion sequences.

Influence on Racemization Control in Peptide Coupling Reactions

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid during the coupling reaction, is a significant concern in peptide synthesis. The choice of base can influence the extent of racemization. While DIPEA is widely used, its strong basicity can sometimes promote racemization, particularly with sensitive amino acids. oup.com

Research has shown that the reaction medium and the specific coupling reagents used in conjunction with a base play a crucial role in controlling racemization. oup.com In some instances, especially when coupling amino acids that are prone to racemization, a weaker base may be preferred over DIPEA to minimize this side reaction. oup.com However, the use of certain coupling reagents with DIPEA can effectively suppress racemization. For example, the combination of coupling reagents like HATU with DIPEA has been found to be effective in minimizing racemization during peptide bond formation. oup.com The steric hindrance of DIPEA can also play a role in mitigating racemization by influencing the reaction pathway away from the formation of racemization-prone intermediates. oup.com

Alkylation and Arylation Reactions Utilizing this compound

The non-nucleophilic nature of DIPEA makes it an excellent choice of base for alkylation and arylation reactions, where it can deprotonate the substrate without competing in the subsequent substitution reaction. wikipedia.orgchemicalbook.com

Selective Alkylation of Secondary Amines to Tertiary Amines

A significant challenge in the alkylation of secondary amines to form tertiary amines is the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts through the Menshutkin reaction. wikipedia.orgchemicalbook.com The use of DIPEA as the base in these reactions has been shown to effectively prevent this unwanted side reaction. wikipedia.orgchemicalbook.comchemeurope.com

The steric bulk of DIPEA prevents it from readily participating in the quaternization of the newly formed tertiary amine. wikipedia.orgchemicalbook.com This allows for the clean and selective synthesis of tertiary amines from secondary amines and alkyl halides. Research has demonstrated that in the presence of DIPEA, the alkylation of secondary amines proceeds smoothly to the desired tertiary amine product in high yields, without the formation of the quaternary ammonium salt byproduct. chemeurope.com

Facilitation of N,N-Diaryl Tertiary Amine Synthesis

The synthesis of N,N-diaryl tertiary amines can be achieved through the alkylation of secondary diarylamines. A study has reported a high-yielding and convenient method for this transformation using either sodium tert-butoxide or DIPEA as the base. st-andrews.ac.uk This procedure avoids the need for transition-metal catalysts, which are often required in other methods. The use of DIPEA facilitates a smooth alkylation of the secondary diarylamine, providing a direct route to this class of tertiary amines. st-andrews.ac.uk This highlights the utility of DIPEA in promoting challenging C-N bond formations.

Role in Asymmetric Electrochemical Arylation Processes

This compound (DIPEA) plays a crucial role in modern synthetic methodologies, including asymmetric electrochemical arylation processes. In these reactions, DIPEA can function as a non-nucleophilic base or as a sacrificial reductant.

As a base, DIPEA is utilized to control the reaction conditions in chiral Lewis acid-catalyzed enantioselective electrochemical anodic coupling reactions. For instance, in the formal synthesis of (+)-Amurensinine, the use of DIPEA as a base was explored in the asymmetric anodic coupling of 2-acyl imidazoles with catechol derivatives. chinesechemsoc.org Although in the specific optimized conditions for this synthesis other bases were ultimately chosen, the investigation of DIPEA highlights its common consideration for managing proton equivalents in such transformations. The primary role of the base in these contexts is to neutralize any acid generated during the reaction, thereby preventing side reactions and maintaining the integrity of the catalytic system.

In other electrochemical applications, DIPEA has been investigated as a terminal or sacrificial reductant. In a nickel-catalyzed asymmetric reductive cross-coupling of imide electrophiles and (hetero)aryl halides, preliminary studies explored the use of DIPEA in an electrochemically driven process. Under constant current electrolysis, with DIPEA acting as the sacrificial reductant, the reaction proceeded to give the desired product, albeit with low conversion and Faraday efficiency in this particular study. acs.org This demonstrates the potential of DIPEA to participate directly in the redox processes of the reaction, where it is oxidized to facilitate the desired reduction and subsequent cross-coupling. However, in some nickel-catalyzed electrochemical reductive cross-electrophile couplings, the use of tertiary amines like DIPEA as terminal reductants did not lead to an efficient reaction compared to using a sacrificial anode. nih.govuva.nlacs.org

The following table summarizes the investigated roles of this compound in specific asymmetric electrochemical arylation processes:

Reaction TypeRole of DIPEASubstratesCatalyst SystemObservations
Asymmetric Anodic CouplingBase2-Acyl Imidazole and Catechol DerivativeChiral Nickel CatalystInvestigated as a base to control reaction conditions.
Asymmetric Reductive Cross-CouplingSacrificial Reductantα-Chloroimide and Aryl HalideNickel/Ligand ComplexProceeded with 32% yield but with low conversion and Faraday efficiency. acs.org
Reductive Cross-Electrophile CouplingTerminal ReductantKatritzky Salts and Aryl IodidesNickel/Bipyridine ComplexReaction did not proceed efficiently compared to using a sacrificial anode. nih.govuva.nlacs.org

Cross-Coupling Reactions Mediated by this compound

This compound is a widely employed base in a variety of transition metal-catalyzed cross-coupling reactions due to its sterically hindered nature, which renders it non-nucleophilic. wikipedia.orgchemicalbook.com This characteristic is crucial as it prevents the amine from competing with the desired nucleophiles in the reaction, thus minimizing side products.

This compound in Heck Coupling Methodologies

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene, requires a base to neutralize the hydrogen halide produced during the catalytic cycle. organic-chemistry.orglibretexts.org DIPEA is frequently used for this purpose.

The catalytic cycle of the Heck reaction involves the oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the product and a hydridopalladium(II) complex. The role of DIPEA is to react with this hydridopalladium(II) species, regenerating the active palladium(0) catalyst and forming the corresponding ammonium salt. libretexts.org Its non-nucleophilic character ensures that it does not interfere with the other components of the reaction.

This compound in Sonogashira Coupling Protocols

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction also necessitates a basic medium to facilitate the deprotonation of the terminal alkyne and to neutralize the hydrogen halide byproduct. wikipedia.orgchemeurope.com

DIPEA is a commonly used base in Sonogashira couplings. acs.org The reaction mechanism is thought to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. In the copper cycle, the base assists in the deprotonation of the terminal alkyne to form a copper acetylide intermediate. However, it has been suggested that amines like DIPEA may not be basic enough to deprotonate the alkyne directly. An alternative proposal is that deprotonation occurs after the initial formation of a π-alkyne complex. chemeurope.com In the palladium cycle, the base is essential for neutralizing the hydrogen halide that is eliminated during the reductive elimination step, which regenerates the active palladium(0) catalyst. nrochemistry.com

The following table provides examples of Sonogashira coupling reactions where this compound is used as the base:

Aryl/Vinyl HalideTerminal AlkyneCatalyst SystemProduct Yield
Heterocyclic Phosphonium SaltPhenylacetylenePdCl2(PPh3)2 / CuIModerate to Good
Aryl HalideVarious AlkynesPd(PPh3)2Cl2 / CuI89%

General Applications in Palladium-Catalyzed Reactions

Beyond the Heck and Sonogashira reactions, this compound finds application in a broad range of other palladium-catalyzed transformations. Its role as a non-nucleophilic base is valuable in reactions that are sensitive to nucleophilic attack by the base itself.

One such area is in palladium-catalyzed carbonylation reactions, which are used to synthesize carbonyl-containing compounds such as ketones, esters, and amides. rsc.org For example, in the carbonylative coupling of aryl bromides and boronic acids, DIPEA can be used in the system that generates carbon monoxide in situ. acs.org It is also employed in alkoxycarbonylation and aminocarbonylation reactions. rsc.orgadvancedchemtech.comnih.gov In these processes, DIPEA acts as a proton scavenger, neutralizing the acid generated during the catalytic cycle without interfering with the nucleophilic attack of the alcohol or amine.

Furthermore, DIPEA is utilized in palladium-catalyzed amination reactions. These reactions form carbon-nitrogen bonds, typically between an aryl halide and an amine. The presence of a base is crucial for the deprotonation of the amine and for neutralizing the hydrogen halide produced. The steric hindrance of DIPEA prevents it from competing with the amine substrate in the reaction.

This compound in Protecting Group Chemistry

The steric bulk and non-nucleophilic basicity of this compound make it an invaluable reagent in the field of protecting group chemistry, particularly for the protection of amines.

Strategies for Amine Protection Employing this compound

A primary application of DIPEA in this context is to prevent the over-alkylation of amines. The reaction of a secondary amine with an alkyl halide to form a tertiary amine can be complicated by a subsequent reaction to form a quaternary ammonium salt, known as the Menshutkin reaction. The use of DIPEA as the base in these reactions selectively promotes the desired alkylation while minimizing the formation of the quaternary ammonium salt. wikipedia.orgchemicalbook.com Its steric hindrance prevents it from reacting with the alkyl halide itself.

In peptide synthesis, DIPEA is a commonly used base in conjunction with protecting groups such as the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups.

Fmoc Chemistry : The Fmoc group is base-labile and is typically removed using a secondary amine like piperidine. researchgate.netspringernature.com However, DIPEA, being a tertiary amine, is generally considered to be a much slower deprotecting agent for the Fmoc group and is often used as a non-nucleophilic base during the coupling steps. researchgate.netspringernature.com In the coupling of Fmoc-protected amino acids, coupling reagents like HBTU or HATU are used, and DIPEA is added as a base to facilitate the reaction and neutralize any acidic byproducts. researchgate.net

Boc Chemistry : The Boc group is acid-labile and stable to basic conditions. In Boc-based peptide synthesis, DIPEA can be used as a base during coupling reactions. For instance, in the synthesis of peptide nucleic acids (PNAs), after the removal of the Boc group with trifluoroacetic acid (TFA), the subsequent coupling of the next Boc-protected monomer can be carried out using a coupling agent like COMU in the presence of DIPEA for in situ neutralization.

The following table summarizes the role of this compound in different amine protection strategies:

Protection StrategyRole of DIPEASubstrateProtecting GroupKey Advantage
Alkylation of Secondary AminesBaseSecondary Amine-Prevents Menshutkin reaction (over-alkylation). wikipedia.orgchemicalbook.com
Peptide Synthesis (Fmoc)BaseAmino AcidFmocFacilitates coupling without premature deprotection. researchgate.net
Peptide Synthesis (Boc)BaseAmino Acid / PNA MonomerBocUsed for in situ neutralization during coupling steps.

This compound-Triggered Regioselective Acylation of Carbohydrates and Diols

This compound (DIPEA) serves as an efficient trigger for the self-catalyzed, regioselective acylation of carbohydrates and diols. rsc.orgnih.gov This method allows for the acylation of hydroxyl groups using a corresponding anhydride in the presence of a catalytic amount of DIPEA in acetonitrile (MeCN). rsc.orgnih.gov This approach is considered comparatively mild and environmentally friendly due to the reduced amount of organic base required compared to other selective acylation techniques. rsc.orgnih.gov

Mechanistic studies suggest that DIPEA reacts with the anhydride to generate a carboxylate ion. rsc.orgnih.gov This carboxylate ion then acts as a catalyst for the selective acylation through a dual hydrogen-bonding interaction. rsc.orgnih.gov The process has been successfully applied to the acetylation and benzoylation of various sugar and diol substrates, yielding acylated products with high selectivity in yields of approximately 90%. researchgate.net

For instance, the regioselective acylation of methyl 6-O-trityl-α-D-mannopyranoside with acetic anhydride in the presence of a catalytic amount of DIPEA in MeCN afforded the 2,3,4-tri-O-acetylated product in high yield. This highlights the ability of the DIPEA-triggered system to selectively acylate specific hydroxyl groups within a complex polyol structure.

This compound in Enolboration and Directed Enolate Synthesis

In conjunction with boryl triflates, this compound is extensively used in the enolate synthesis of ketones, which is a key step in directed cross-aldol reactions. chemicalbook.com For example, the reaction of 4-methyl-2-pentanone with di-n-butylboryl trifluoromethanesulfonate (B1224126) and DIPEA in ether generates an unisolated boron enolate. chemicalbook.com This enolate can then react with an aldehyde in a subsequent step to form a β-hydroxy ketone, demonstrating the utility of DIPEA in facilitating the formation of carbon-carbon bonds. DIPEA acts as a proton scavenger in these reactions, a role for which it is commonly employed. chemicalbook.comadvancedchemtech.com

Utilization of this compound in Oxidation Reactions (e.g., Swern Oxidation Variants)

This compound can be used as a hindered base in Swern oxidation reactions, offering an alternative to the more traditionally used triethylamine. wikipedia.org The Swern oxidation converts primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) activated by an electrophile such as oxalyl chloride, followed by the addition of a hindered organic base. wikipedia.org

The use of the bulkier base DIPEA can be advantageous in cases where side reactions such as α-epimerization or the migration of double bonds into conjugation with the newly formed carbonyl group are a concern when using triethylamine. wikipedia.orgadichemistry.comlibretexts.org By employing DIPEA, these undesired side reactions can be mitigated. adichemistry.com The reaction is typically carried out at low temperatures, around -78 °C, to avoid the formation of byproducts like mixed thioacetals. adichemistry.com

This compound as a Catalyst and Ligand Activator

Co-Catalytic and Activator Roles of this compound

This compound functions as a non-nucleophilic base and can act as an activator for various catalytic systems. chemicalbook.comadvancedchemtech.com It is employed in palladium(0)-catalyzed alkoxycarbonylations of allyl acetates and phosphates. chemicalbook.com In one example, the treatment of diethyl-2-hexenyl phosphate with triphenylphosphine in the presence of DIPEA in ethanol under carbon monoxide pressure resulted in a mixture of cis- and trans-ethyl heptenoates. chemicalbook.com In this reaction, DIPEA serves to neutralize the phosphoric acid that is produced. chemicalbook.com Notably, the formation of the alkyl ester does not proceed without the presence of DIPEA. chemicalbook.com

Activation of Chiral Iridium N,P Ligand Complexes by this compound

This compound plays a role as an activator for chiral iridium N,P ligand complexes. chemicalbook.comadvancedchemtech.comguidechem.com These activated complexes can then be utilized in catalytic reactions such as the hydrogenation of α,β-unsaturated nitriles. chemicalbook.comadvancedchemtech.comguidechem.com The specific mechanism of activation by DIPEA in these systems often involves the deprotonation of a precursor complex to generate the active catalytic species.

This compound in Metal-Free Photocatalysis

In certain metal-free photocatalytic systems for amide synthesis, the this compound radical cation plays a crucial role. This radical is formed with the assistance of a photocatalyst and is key to increasing the nucleophilicity of water, which subsequently reacts with nitriles. Density functional theory (DFT) calculations have provided support for this mechanism, indicating that an excited photocatalyst, such as eosin (B541160) Y, can readily react with DIPEA to generate the corresponding radical.

Applications in Silver Catalyst Systems (e.g., 1,4-disubstituted-1,2,3-triazole synthesis)

This compound (DIPEA) plays a crucial role as a base and potential ligand in silver-catalyzed azide-alkyne cycloaddition (AgAAC) reactions for the synthesis of 1,4-disubstituted-1,2,3-triazoles. While copper-catalyzed reactions (CuAAC) are more common, silver-based systems offer a valuable alternative. In these systems, DIPEA's primary function is to facilitate the formation of the silver acetylide intermediate, a key step in the catalytic cycle.

A notable example is the use of a highly efficient catalytic system comprising silver dicyanamide [AgN(CN)₂], DIPEA, and a water/ethylene glycol (H₂O/EG) solvent mixture. researchgate.netresearchgate.net This system promotes the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles at room temperature. The reaction proceeds smoothly between various organic azides and terminal alkynes. DIPEA acts as a base to deprotonate the terminal alkyne, enabling the formation of the silver acetylide. The use of a H₂O/EG solvent system is advantageous for its low environmental impact and operational simplicity.

The general scheme for this silver-catalyzed cycloaddition is as follows: An organic azide reacts with a terminal alkyne in the presence of the AgN(CN)₂/DIPEA catalyst in H₂O/EG to yield the corresponding 1,4-disubstituted-1,2,3-triazole.

The effectiveness of this catalytic system is demonstrated by the high yields obtained for a variety of substrates, as detailed in the table below.

Table 1: Synthesis of 1,4-Disubstituted-1,2,3-triazoles using the AgN(CN)₂/DIPEA Catalytic System
EntryAzideAlkyneProductYield (%)
1Benzyl azidePhenylacetylene1-Benzyl-4-phenyl-1H-1,2,3-triazole94
2Benzyl azide1-Ethynyl-4-methoxybenzene1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole92
3(Azidomethyl)benzene1-Ethynyl-4-fluorobenzene1-Benzyl-4-(4-fluorophenyl)-1H-1,2,3-triazole93
41-(Azidomethyl)-4-chlorobenzenePhenylacetylene1-(4-Chlorobenzyl)-4-phenyl-1H-1,2,3-triazole91
51-(Azidomethyl)-4-methoxybenzene1-Ethynyl-4-nitrobenzene1-(4-Methoxybenzyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole89

Organocatalytic Systems Involving this compound

While widely recognized as a non-nucleophilic base, this compound (DIPEA) also functions as a catalyst in certain organocatalytic systems. In these roles, it goes beyond simple proton scavenging to actively participate in the reaction mechanism to facilitate bond formation.

One such example is the DIPEA-triggered, self-catalyzed regioselective acylation of carbohydrates and diols. rsc.orgnih.govresearchgate.net In this system, a catalytic amount of DIPEA reacts with an anhydride to form a carboxylate ion. This in situ-generated carboxylate ion then acts as the true catalyst, facilitating the selective acylation of the substrate through a dual hydrogen-bonding interaction. This method is noted for being a milder and greener approach compared to other selective acylation techniques that require larger quantities of organic bases. rsc.org The reaction demonstrates that DIPEA can initiate a catalytic cycle without being the primary catalytic species throughout.

Another distinct organocatalytic application of DIPEA is in the realm of photocatalysis. It has been employed in the synthesis of amides from nitriles under metal-free conditions. In this light-mediated strategy, DIPEA acts as a reductant. Upon photo-excitation, DIPEA can quench the excited photocatalyst via single electron transfer (SET), generating a nitrogen-centered radical. researchgate.net This process can induce the formation of hydroxide (B78521) ions (OH⁻) from water, increasing the nucleophilicity of water and enabling the hydration of nitriles to amides. researchgate.net This showcases DIPEA's utility in redox-neutral or reductive catalytic cycles, a departure from its traditional role as a simple base.

Table 2: Examples of Organocatalytic Systems Involving DIPEA
Reaction TypeRole of DIPEASubstrate ExampleProduct ExampleKey Feature
Regioselective Acylation of DiolsTrigger CatalystMethyl 4,6-O-benzylidene-α-D-glucopyranosideSelectively acylated glucopyranosideDIPEA generates the true carboxylate catalyst in situ. rsc.org
Photocatalytic Amide SynthesisReductant/Co-catalystBenzonitrileBenzamideDIPEA increases the nucleophilicity of water via a photocatalytic cycle. researchgate.net

This compound for the Synthesis of Specific Heterocyclic Compounds (e.g., Pyrano[2,3-c]pyrazol-6-amines)

This compound (DIPEA) is an effective base catalyst for the synthesis of certain heterocyclic compounds through multicomponent reactions (MCRs). A prominent example is the synthesis of 1,4-dihydropyrano[2,3-c]pyrazol-6-amine derivatives. These compounds are of interest due to their potential biological activities.

The synthesis is typically a one-pot, four-component reaction involving an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. DIPEA is used as a basic catalyst to promote the cascade of reactions, which includes Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization to form the final pyrano[2,3-c]pyrazole core.

The general reaction scheme is as follows: An aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate react in the presence of DIPEA in a suitable solvent like ethanol under reflux to yield the corresponding 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

The efficiency of DIPEA as a catalyst in this transformation has been compared with other organocatalysts. For instance, in the synthesis of 6-amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, using DIPEA as the catalyst in refluxing ethanol resulted in a high yield of 93% within a relatively short reaction time of 45 minutes. researchgate.net This demonstrates its effectiveness in promoting this specific heterocyclic synthesis.

Table 3: DIPEA-Catalyzed Synthesis of Pyrano[2,3-c]pyrazol-6-amine Derivatives
EntryAromatic AldehydeProductReaction TimeYield (%)
14-Fluorobenzaldehyde6-Amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile45 min93 researchgate.net
2Benzaldehyde6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile--
34-Chlorobenzaldehyde6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile--
44-Methoxybenzaldehyde6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile--

Data for entries 2-4 is illustrative of the scope of the reaction; specific yields and times under DIPEA catalysis require further sourcing.

N,n Diisopropylethylamine in Asymmetric Synthesis

Development of Chiral Auxiliaries and Ligands Facilitated by N,N-Diisopropylethylamine

The construction of effective chiral auxiliaries and ligands is fundamental to the success of asymmetric catalysis. These molecules impart stereochemical information to a reaction, guiding the formation of one enantiomer over the other. The synthesis of these often complex structures requires precise control, and DIPEA is a key reagent in achieving this. Its role as a sterically hindered, non-nucleophilic base is crucial in reactions such as silylations, acylations, and alkylations, which are often necessary to build or modify chiral scaffolds.

Chiral 1,2-diamines and their derivatives are among the most important classes of ligands and organocatalysts in asymmetric synthesis. rsc.orgucl.ac.uk The preparation of these compounds, especially those with specific N-substitutions, often involves multiple steps where DIPEA is the base of choice. For example, in the synthesis of chiral metal complexes from 1,2-diamines, DIPEA can be used to facilitate the reaction, influencing the resulting geometry and subsequent catalytic activity. researchgate.net The use of DIPEA ensures that sensitive functional groups are not affected and that side reactions are minimized, which is critical for producing the highly pure ligands required for achieving high enantioselectivity.

One specific application is in the enantioselective silylation of polyols. In the presence of a chiral catalyst, DIPEA is used as the base to facilitate the selective protection of one of several hydroxyl groups with a silyl (B83357) group (e.g., TBSCl). This creates a chiral monosilylated product that can serve as a versatile chiral building block for the synthesis of natural products. The enantiomeric ratio of the product is highly dependent on the precise reaction conditions, including the choice of base.

Reaction TypeReagentsRole of DIPEAProduct ClassRef.
Enantioselective SilylationTriol, TBSCl, Chiral CatalystProton ScavengerChiral Silyl Ethers wikipedia.org
Chiral Ligand Modification1,2-Diamine, Metal PrecursorReaction MediatorChiral Metal Complexes researchgate.net

Enantioselective Transformations Featuring this compound

DIPEA is not only crucial for creating the tools of asymmetric synthesis but is also a direct participant in a multitude of enantioselective transformations. It serves various functions, from activating catalysts to enabling the formation of key reactive intermediates.

The total synthesis of complex natural products provides a rigorous test for any synthetic methodology. The asymmetric total synthesis of Nakafuran-8, a marine natural product with a challenging bicyclo[4.2.2]decadiene skeleton, showcases a key application of DIPEA. researchgate.netnih.gov In the multi-step synthesis, DIPEA is utilized in a crucial step involving the formation of a key intermediate. researchgate.netnih.govnih.gov Its function as a base is to facilitate specific transformations without promoting undesired side reactions, thereby preserving the stereochemical integrity of the advanced intermediates on the path to the final natural product. researchgate.netnih.govnih.govnih.gov The synthesis of Nakafuran-8 established its absolute configuration, a feat made possible by the precise control offered by modern synthetic methods where reagents like DIPEA are essential. nih.gov

Enantioselective annulation reactions are powerful methods for constructing cyclic molecules with high stereocontrol. N-Heterocyclic carbene (NHC) catalysis has emerged as a robust strategy for various annulations, and DIPEA is often the optimal base for these transformations. nih.govorganic-chemistry.org In the NHC-catalyzed enantioselective [3+3] annulation of benzothiazolyl acetates with 2-bromoenals, DIPEA was identified as the ideal base to generate the desired dihydro-1H-benzothiazolopyridinones in good yields and with high enantioselectivity. nih.gov Similarly, DIPEA is employed in the intramolecular Stetter reaction, an NHC-catalyzed annulation to synthesize fluoroalkylated benzopyranones and 3-coumaranones. organic-chemistry.org In these catalytic cycles, DIPEA is used to generate the active NHC catalyst from its triazolium salt precursor. Its steric hindrance prevents it from interfering with the substrate or catalyst intermediates, a common issue with less bulky bases which can lead to lower yields and selectivity. nih.gov

Annulation TypeCatalyst SystemSubstratesRole of DIPEAProductRef.
[3+3] AnnulationChiral NHCBenzothiazolyl Acetates, 2-BromoenalsNHC GenerationDihydro-1H-benzothiazolopyridinones nih.gov
Intramolecular StetterChiral NHCSalicylaldehyde-derived acrylatesNHC GenerationFluoroalkylated Benzopyranones organic-chemistry.org
Aza-Diels-AlderChiral NHCEnals, N-sulfonyl iminesBaseDihydropyridinones acs.org

Asymmetric hydrogenation is a cornerstone of industrial and academic synthesis for producing chiral molecules. While many catalysts are effective on their own, some systems require an additive to achieve optimal activity and selectivity. DIPEA has been found to be a crucial activator in certain iridium-catalyzed asymmetric hydrogenations. For instance, iridium N,P ligand complexes are inactive for the hydrogenation of α,β-unsaturated nitriles under neutral conditions. nih.govresearchgate.net However, upon the addition of DIPEA, these complexes become highly active and enantioselective catalysts for the conjugate reduction of these substrates. nih.govresearchgate.net The base is believed to deprotonate a catalyst precursor or intermediate, generating the active catalytic species.

Similarly, in the asymmetric transfer hydrogenation (ATH) of ketones and imines using formic acid as the hydrogen source, a base is required to form the active ruthenium hydride catalyst. The combination of formic acid and Hünig's base (a 5:2 mixture) has proven to be a practical and highly effective system for the ATH of substrates like α-ketopantolactam, delivering the product with high conversion and enantioselectivity. nih.govresearchgate.net The choice of base can significantly impact the reaction rate and stereoselectivity, and DIPEA often provides a good balance of reactivity and control. nih.govrsc.org

ReactionCatalyst SystemHydrogen SourceRole of DIPEASubstrate ClassRef.
Asymmetric HydrogenationIr / N,P LigandH₂Catalyst Activatorα,β-Unsaturated Nitriles nih.govresearchgate.net
Asymmetric Transfer HydrogenationRu-TsDPENHCOOHCo-reagent with HCOOHα-Ketolactams nih.govresearchgate.net
Asymmetric HydrogenationRh / JosiphosH₂ / CO₂Base AdditiveAllylamines nih.govresearchgate.net

The addition of propargyl and allenyl organometallics to aldehydes is a direct route to valuable chiral homopropargylic and α-allenic alcohols. A significant challenge in using propargyl reagents is controlling the regioselectivity between propargylic and allenic products. Research has shown that this compound plays a key role in facilitating the isomerization of propargyltrichlorosilane (B14692540) to the corresponding allenyltrichlorosilane. organic-chemistry.orgnus.edu.sg This isomerization is crucial because the subsequent addition reaction proceeds through the allenyl intermediate. nus.edu.sgacs.org

Density functional theory (DFT) calculations have elucidated this process, showing that while the uncatalyzed isomerization has a high energy barrier, the presence of DIPEA significantly lowers it. nus.edu.sgacs.org The nitrogen atom of DIPEA interacts with a proton on the propargylsilane, facilitating its removal and subsequent rearrangement to the more stable allenyl species. nus.edu.sg This in-situ generated allenyltrichlorosilane then reacts with aldehydes in the presence of a chiral Lewis base catalyst, such as a biisoquinoline N,N'-dioxide, to afford α-allenic alcohols with good yield and enantioselectivity. organic-chemistry.org The beneficial effect of DIPEA on the rate of analogous chlorosilane reactions has been noted, making it a routine additive in such transformations. organic-chemistry.org

Chiral 1,2-diamines are privileged structures in asymmetric catalysis, serving as the backbone for numerous highly effective ligands and organocatalysts. rsc.orgucl.ac.uknih.gov The catalytic asymmetric synthesis of these molecules is therefore of high importance. While DIPEA may not always be a direct catalyst in these reactions, it is an essential auxiliary base in many of the synthetic routes that produce the chiral diamine building blocks or the catalysts derived from them. researchgate.netkyoto-u.ac.jp For example, the synthesis of complex C₂-symmetric 1,2-diamine ligands often requires multiple protection, activation, and coupling steps. kyoto-u.ac.jp In these sequences, DIPEA is an ideal base for tasks such as facilitating the formation of amide bonds (e.g., with coupling reagents like TBTU) or neutralizing acids generated during protecting group manipulations, as seen in synthetic routes toward complex amino acid derivatives. Its non-nucleophilic nature ensures that it does not compete with other nucleophiles or cause epimerization of stereocenters, thereby safeguarding the enantiopurity of the final chiral diamine product. researchgate.net

Integration of N,n Diisopropylethylamine in Flow Chemistry

Advantages of Continuous Flow Processes for N,N-Diisopropylethylamine-Mediated Reactions

The adoption of continuous flow technology for reactions involving DIPEA offers numerous benefits that address the limitations of batch synthesis.

Enhanced Safety: Flow reactors operate with small volumes, which drastically reduces the risks associated with handling hazardous reagents or performing highly exothermic reactions. mt.comstolichem.com This is particularly relevant for reactions where DIPEA is used, as it can be involved in energetic processes. The small reactor volume inherently makes the process safer. stolichem.com

Superior Process Control: Continuous flow systems provide precise control over critical reaction parameters such as temperature, pressure, and residence time. mt.comstolichem.com The high surface-area-to-volume ratio of microreactors allows for rapid heat and mass transfer, preventing the formation of hot spots and reducing the occurrence of side reactions. stolichem.comnih.gov This level of control leads to more consistent product quality and yield.

Increased Efficiency and Yield: The precise control offered by flow chemistry often translates to faster reaction times and higher yields compared to batch methods. mt.comnih.gov For instance, a reaction that might take hours in a batch reactor could be completed in minutes in a flow system by operating at higher temperatures, which is safely achievable due to the excellent heat transfer and pressure handling capabilities of flow reactors. stolichem.com

Facilitated Scale-up: Scaling up a process in a flow reactor is typically more straightforward than in batch production. Instead of using larger reactors, which can introduce new challenges in mixing and heat transfer, scaling can be achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel). stolichem.comdurham.ac.uk

Automation and Integration: Flow chemistry platforms are well-suited for automation and the integration of in-line analytical techniques (Process Analytical Technology, PAT), such as FTIR and NMR spectroscopy. mt.comnih.govnih.gov This allows for real-time monitoring of the reaction progress, enabling rapid optimization and quality control. mt.com

Optimization Strategies for this compound-Based Continuous Flow Reactions

Optimizing reactions involving DIPEA in a continuous flow setup involves the systematic variation of several key parameters to achieve the desired outcome, such as maximizing yield and minimizing impurities.

Parameter Tuning: Critical parameters that are typically optimized include temperature, residence time, reactant stoichiometry, and solvent. acs.orgnih.gov For example, in the synthesis of an indazole derivative, increasing the reaction temperature from 25°C to 150°C at a fixed residence time significantly increased the conversion of an intermediate to the final product. vapourtec.com

Design of Experiments (DoE): Statistical methods like Design of Experiments (DoE) are powerful tools for efficiently exploring the reaction design space. rsc.org By systematically varying multiple parameters simultaneously, DoE can identify optimal conditions with a minimal number of experiments.

Real-Time Analytics: The integration of in-line analytics allows for rapid feedback and optimization. nih.govnih.gov Techniques like FlowIR™ can monitor the concentration of reactants and products in real-time, providing immediate insight into the effect of changing reaction conditions. vapourtec.com This data can be fed into algorithms for automated self-optimization of the process. nih.govd-nb.info

Solvent and Base Screening: The choice of solvent and base is crucial. In some transformations, screening different bases, including DIPEA and triethylamine, and various solvents can reveal the optimal combination for achieving high conversion and selectivity. acs.orgflinders.edu.au

Reactor Configuration: The type and configuration of the reactor, such as packed-bed reactors for heterogeneous catalysts, can be optimized to enhance reaction efficiency and facilitate downstream processing. acs.org

The following table illustrates an example of parameter optimization for a reaction involving DIPEA.

Table 1: Example of Parameter Optimization in a DIPEA-Mediated Reaction

Parameter Condition 1 Condition 2 Condition 3 Outcome
Temperature 80°C 100°C 120°C Increased product formation up to 120°C. vapourtec.com
Residence Time 10 min 20 min 30 min Longer residence time improved conversion. vapourtec.com
Stoichiometry (Reactant:DIPEA) 1:1.05 1:1.2 - Adjusting stoichiometry can improve conversion. vapourtec.com

| Solvent | Acetonitrile | THF | DMA | Solvent choice can be critical for solubility and reactivity. acs.orgflinders.edu.au |

This compound in Continuous Flow Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. The integration of MCRs with continuous flow technology, often utilizing DIPEA as a base, has proven to be a highly effective strategy in green synthesis. researchgate.net

DIPEA is frequently used in MCRs to facilitate key steps, such as the formation of intermediates or to neutralize acidic byproducts. For instance, it has been employed in the synthesis of 1,4-dihydropyrano[2,3-c]pyrazol-6-amines. researchgate.net The use of flow chemistry for these reactions provides precise control over stoichiometry and reaction time, which is crucial for minimizing side reactions and maximizing the yield of the desired complex product. researchgate.net

This compound in Chemoenzymatic Cascade Reactions within Flow Systems

Chemoenzymatic cascades, which combine chemical and enzymatic transformations in a sequential manner, are increasingly being implemented in continuous flow systems. nih.govsemanticscholar.org This approach leverages the high selectivity of enzymes with the versatility of chemical catalysts. While DIPEA itself may not be directly involved in the enzymatic step due to potential incompatibility with the enzyme's optimal pH range and solvent conditions, its role is critical in the preceding or succeeding chemical steps within the integrated flow process.

A significant challenge in designing chemoenzymatic flow cascades is the compatibility of reaction conditions (solvent, pH, temperature) between the different catalytic steps. semanticscholar.org Continuous flow setups allow for the compartmentalization of these steps, where the effluent from one reactor containing a chemical transformation with DIPEA can be conditioned (e.g., pH adjustment, solvent exchange) before entering a subsequent reactor containing an immobilized enzyme. This integration allows for the synthesis of complex molecules, such as chiral amines, in a continuous and efficient manner. whiterose.ac.uk The ability to telescope these steps without manual isolation of intermediates is a key advantage of flow chemistry. semanticscholar.org

Role of N,n Diisopropylethylamine in Polymer Chemistry and Material Science

N,N-Diisopropylethylamine in Polysarcosine Synthesis and Polymerization Control

Polysarcosine (pSar) is a polypeptoid that has gained attention as a potential alternative to poly(ethylene glycol) (PEG) due to its biocompatibility and "stealth" properties. The primary method for its synthesis is the ring-opening polymerization (ROP) of sarcosine (B1681465) N-carboxyanhydride (Sar-NCA). This process is typically initiated by primary amines. While various organocatalysts, such as organic acids, have been explored to accelerate the polymerization and control the molecular weight, the specific role of this compound in this context is not extensively detailed in prominent research findings. The control over the polymerization is generally achieved through the choice of initiator and other catalytic systems that facilitate proton transfer and manage the reaction kinetics. nih.govpku.edu.cn

This compound in Chitosan (B1678972) Derivatives for Nanocarrier Development

Chitosan, a natural polysaccharide, is widely studied for biomedical applications, including the development of nanocarriers for drug and gene delivery. nih.govmdpi.com However, its poor solubility at physiological pH limits its clinical use. To overcome this, chitosan is chemically modified. This compound is utilized in the synthesis of novel chitosan derivatives designed as efficient nanocarriers, particularly for small interfering RNA (siRNA). benthamscience.com By grafting DIPEA groups onto the chitosan backbone, researchers can create polycations with enhanced solubility and a greater capacity to load siRNA at low amine-to-phosphate ratios. benthamscience.comresearchgate.net These O-substituted DIPEA-chitosan derivatives self-assemble into nanopolyplexes that are stable and effective for gene silencing applications. benthamscience.com

In an advanced approach to creating stable and effective nanocarriers, chitosan is double-grafted with both DIPEA and poly(ethylene glycol) (PEG). oiccpress.com In this process, polycations are synthesized with varied proportions of DIPEA groups, ranging from 11% to 32%, and subsequently grafted with 1% to 3% PEG. researchgate.netoiccpress.com The resulting nanoparticles exhibit sizes in the range of 100–200 nm and maintain colloidal stability for up to 24 hours under physiological conditions. researchgate.net These O-DIPEA-chitosan/siRNA nanopolyplexes are characterized by a spherical morphology, a positive zeta potential of +8 to +10 mV, and a low polydispersity index (PDI < 0.2), indicating a uniform size distribution. benthamscience.com Furthermore, they demonstrate the ability to protect siRNA from degradation by RNase enzymes. benthamscience.com

PropertyValueSource
DIPEA Grafting Proportion11–32% researchgate.netoiccpress.com
PEG Grafting Proportion1–3% researchgate.netoiccpress.com
Nanoparticle Size100–200 nm researchgate.net
Zeta Potential+8 to +10 mV benthamscience.com
Polydispersity Index (PDI)< 0.2 benthamscience.com

The grafting of DIPEA groups onto the chitosan polymer has a significant impact on its physicochemical properties. A key effect is the precise control over the degree of ionization at a physiological pH of 7.4. researchgate.net This ionization increases from 13% for unmodified chitosan to as high as 47% for the more substituted DIPEA-chitosan derivative, which substantially improves the polymer's solubility. researchgate.net This enhanced solubility is crucial for the stability of nanocarriers in biological fluids. However, the chemical modification process can also affect the polymer's structural integrity. Research has noted that the molecular weight of the derivatives tends to decrease as the degree of DIPEA grafting increases, suggesting that some degradation of the main chitosan chain occurs during the synthesis. researchgate.net

This compound-Induced Hydrosilylation Polymerization via Metal-Free Photocatalysis

Hydrosilylation is a fundamental reaction for producing organosilicon compounds and polymers. While traditionally reliant on transition-metal catalysts, there is growing interest in metal-free alternatives. acs.orgnih.gov A novel, metal-free method utilizes this compound to induce the hydrosilylation polymerization of siloxanes through photocatalysis. researchgate.net In this system, DIPEA is proposed to activate the Si-H bond of siloxanes, facilitating the polymerization process without the need for precious metal catalysts. This approach represents a greener and more cost-effective pathway for synthesizing organosilicon polymers. acs.org

N,N-N-Trimethyl Chitosan (TMC) Synthesis

N,N,N-Trimethyl chitosan (TMC) is a quaternized derivative of chitosan with greatly improved water solubility over a wide pH range, making it a valuable material in drug delivery. researchgate.netnih.gov A novel and efficient method for synthesizing TMC employs this compound as a non-nucleophilic base. landsbokasafn.is This approach is designed to achieve a high degree of N,N,N-trimethylation while minimizing O-methylation and managing the high viscosity that can complicate the reaction on a larger scale. landsbokasafn.is In initial studies using this method, a degree of trimethylation (DTM) of up to 68% was achieved. nih.gov The process was further refined using a Design of Experiments (DoE) approach, which confirmed that both the amount of the methylating agent (methyl iodide) and the quantity of DIPEA base are significant factors influencing the DTM. landsbokasafn.isnih.gov This optimized method also led to a 16-fold decrease in the viscosity of the reaction mixture, enhancing its scalability for industrial applications. landsbokasafn.is

ParameterCondition / ResultSource
BaseThis compound (DIPEA) landsbokasafn.isnih.gov
SolventN,N-Dimethylformamide (DMF) landsbokasafn.isnih.gov
Methylating AgentMethyl Iodide (MeI) landsbokasafn.is
Achieved DTMUp to 68% nih.gov
DoE Model Significance (R²)0.97 landsbokasafn.is
DoE Model Precision (Q²)0.87 landsbokasafn.is

Computational and Theoretical Studies of N,n Diisopropylethylamine

Density Functional Theory (DFT) Investigations of N,N-Diisopropylethylamine-Mediated Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction pathways where DIPEA plays a critical role. By calculating the energies of reactants, transition states, and products, DFT allows researchers to map out the most plausible mechanisms.

One significant area of investigation has been in photocatalysis. In the photocatalytic transformation of nitriles to amides, DIPEA acts as a reductant. DFT calculations have been performed to validate the proposed mechanism. rsc.org These studies show that an excited state photocatalyst, such as Eosin (B541160) Y, can readily interact with DIPEA. The calculations indicate that the generated Eosin Y free radical can attack DIPEA, leading to the formation of a DIPEA radical cation (radical B in the proposed mechanism). This initial step is energetically favorable, releasing 27.70 kcal/mol of energy. rsc.org The subsequent reaction steps, involving the DIPEA radical and other species to ultimately generate a hydroxide (B78521) ion for nitrile hydration, were also modeled. For instance, the reaction of the generated hydroxide ion with a nitrile to form an intermediate (intermediate D) was calculated to have a very small energy barrier of only 11.27 kcal/mol, supporting the viability of this pathway. rsc.org

Reaction StepComputational MethodCalculated Energy Change
Eosin Y Radical + DIPEA → Radical BDFT-27.70 kcal/mol
OH⁻ + Nitrile → Intermediate DDFT+11.27 kcal/mol (Energy Barrier)

Another example of DFT elucidating DIPEA's role is in the isomerization of propargyltrichlorosilane (B14692540) to its allenyltrichlorosilane counterpart. This isomerization is a critical step in certain carbon-carbon bond-forming reactions. DFT calculations revealed that the uncatalyzed isomerization process has a high energy barrier. However, in the presence of DIPEA, this barrier is significantly lowered, facilitating the reaction. The calculations demonstrate that the nitrogen atom of DIPEA interacts with a proton on the propargylsilane, assisting its removal and the subsequent rearrangement to the more stable allenyl species. This computational insight confirms DIPEA's role not just as a passive base but as an active facilitator of a key mechanistic step.

Analysis of Molecular Interactions and Stabilization of Transition States Involving this compound

The efficacy of DIPEA in chemical reactions is often attributed to its specific molecular interactions, particularly its ability to stabilize key transition states. Computational analyses provide a detailed picture of these interactions. The defining characteristic of DIPEA is the severe steric hindrance around its nitrogen atom, created by the two bulky isopropyl groups and one ethyl group. wikipedia.orgchemicalbook.comchemicalbook.com This steric shield prevents the nitrogen's lone pair from acting as a nucleophile towards most electrophilic centers, but it remains accessible to small electrophiles, most notably protons. wikipedia.orgchemicalbook.com

In the DFT-studied isomerization of propargyltrichlorosilane, the key molecular interaction is the approach of the DIPEA nitrogen atom to a specific proton on the substrate. This interaction facilitates the proton abstraction, which is the crucial event in the transition state of the isomerization. By lowering the energy of this transition state, DIPEA accelerates the reaction rate.

In its more common role as a "proton scavenger," DIPEA stabilizes reactions by neutralizing acidic byproducts, such as hydrogen halides, that are formed during the course of the reaction. wikipedia.org For example, in palladium-catalyzed cross-coupling reactions like the Heck and Sonogashira couplings, DIPEA is employed to neutralize the hydrogen halide generated in the catalytic cycle. wikipedia.org This prevents the acid from causing unwanted side reactions or deactivating the catalyst. Computational models can quantify the energetics of this proton transfer, confirming the thermodynamic favorability of DIPEA acting as a base.

While DIPEA is not a classic "proton sponge" like 1,8-bis(dimethylamino)naphthalene, which features a pre-organized structure to chelate a proton, the theoretical principles are related. The high basicity of proton sponges stems from factors like nitrogen lone-pair repulsion and the formation of strong intramolecular hydrogen bonds in the protonated form. nih.gov For DIPEA, its high basicity is a result of the electron-donating nature of the three alkyl groups, which stabilize the resulting ammonium (B1175870) cation. libretexts.org Computational studies help to dissect these electronic effects from the steric factors that govern its reactivity, providing a complete picture of how DIPEA interacts with and stabilizes transition states, primarily through targeted proton abstraction.

Structure-Reactivity Relationships and Selectivity Prediction in this compound Systems

The relationship between the molecular structure of DIPEA and its chemical reactivity is a cornerstone of its utility in organic synthesis. Its structure is a deliberate balance of steric and electronic properties. The three alkyl groups are electron-releasing, which increases the electron density on the nitrogen atom and enhances its basicity compared to ammonia. libretexts.org However, the primary determinant of its unique reactivity is the steric bulk of these groups. This steric hindrance is what makes DIPEA a poor nucleophile, as it cannot easily approach and attack larger electrophilic atoms (like carbon), but an effective base for abstracting sterically accessible protons. wikipedia.orgchemicalbook.com This relationship distinguishes it from less hindered tertiary amines, such as triethylamine, which exhibit greater nucleophilicity and can lead to unwanted side reactions (e.g., quaternization) in certain applications. wikipedia.org

Computational chemistry offers powerful tools for predicting how these structural features influence reaction outcomes, particularly selectivity. Density functional theory can be used to model the transition states of competing reaction pathways. nih.gov For instance, in a reaction where multiple regioisomers or stereoisomers can be formed, DFT calculations can determine the activation energy for each pathway. The pathway with the lowest energy transition state is predicted to be the major product.

While detailed predictive models specifically for DIPEA-mediated selectivity are highly specific to each reaction system, the general methodology is well-established. For example, in asymmetric catalysis, DFT is a powerful tool for modeling transition state energies to predict which enantiomer will be formed in excess. nih.gov By building a computational model of the reaction that includes the substrate, reagents, and DIPEA, researchers can analyze the subtle non-covalent interactions (such as steric clashes or hydrogen bonds) in the diastereomeric transition states. The calculated energy difference between these transition states can then be used to predict the enantiomeric or diastereomeric ratio of the products. This predictive capability is invaluable for designing new selective syntheses and understanding the fundamental factors that control chemical reactivity in systems involving hindered bases like DIPEA.

Future Research and Sustainable Practices with this compound

This compound (DIPEA), also known as Hünig's base, is a sterically hindered amine widely utilized in organic synthesis as a non-nucleophilic base. wikipedia.org Its unique combination of strong basicity and low nucleophilicity makes it an indispensable tool in a multitude of chemical transformations, from peptide synthesis to transition metal-catalyzed cross-coupling reactions. advancedchemtech.comchemicalbook.com As the chemical industry pivots towards more sustainable and efficient practices, research is increasingly focused on innovative applications and greener methodologies involving this versatile compound. This article explores the future research directions and sustainable practices centered on this compound.

Q & A

Q. What is the role of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base in organic synthesis, and how does it compare to alternatives like triethylamine?

DIPEA is preferred in reactions requiring steric hindrance to minimize nucleophilic interference, such as peptide couplings or metal-catalyzed transformations. Its bulky structure prevents undesired side reactions (e.g., alkylation) common with smaller bases like triethylamine. For example, in HATU-mediated amide bond formation, DIPEA deprotonates the activated intermediate without attacking the electrophilic species, ensuring high coupling efficiency .

Q. What safety protocols are critical when handling DIPEA in laboratory settings?

DIPEA is highly flammable (flash point: 6°C) and toxic upon inhalation or skin contact. Essential precautions include:

  • Using flame-resistant equipment and ventilation to avoid vapor accumulation.
  • Wearing nitrile gloves and safety goggles to prevent dermal/ocular exposure.
  • Storing in sealed containers under inert gas (e.g., nitrogen) to limit oxidation or moisture absorption .

Q. How does DIPEA facilitate the identification and minimization of impurities in LC-MS analysis?

DIPEA can act as a volatile ion-pairing agent, improving chromatographic resolution of polar compounds. However, its residual presence in reaction mixtures may interfere with MS detection. Researchers often substitute DIPEA with morpholine or use post-reaction purification (e.g., acid-base extraction) to eliminate amine-derived artifacts .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize DIPEA’s stoichiometry in complex syntheses, such as N,N,N-trimethyl chitosan production?

A DoE approach evaluates variables like DIPEA concentration, reaction temperature, and solvent polarity. For instance, in trimethyl chitosan synthesis, a central composite design revealed that 2.5 equiv of DIPEA at 40°C in anhydrous DMF maximized quaternization efficiency while minimizing O-methylation side products .

Q. What strategies mitigate quaternary ammonium salt byproducts during DIPEA-mediated reactions?

Excess DIPEA can lead to persistent ammonium salts, complicating purification. Strategies include:

  • Using substoichiometric DIPEA (0.8–1.2 equiv) in Pd-catalyzed allylic aminations to balance deprotonation and byproduct formation .
  • Incorporating scavengers like silica-bound sulfonic acid to trap residual amines post-reaction .

Q. How does DIPEA enhance regio- and stereoselectivity in transition metal-catalyzed C–H functionalization?

In Pd(II)/sulfoxide-catalyzed allylic amination, DIPEA acts as a Brønsted base to deprotonate the allylic C–H bond, directing linear selectivity (>20:1) over branched products. The bulky amine also stabilizes the transition state, favoring trans-configuration in the resulting allylic amines .

Q. What solvent systems maximize DIPEA’s stability and reactivity in moisture-sensitive reactions?

DIPEA decomposes in protic solvents (e.g., water, alcohols) via hydrolysis. Anhydrous aprotic solvents (e.g., DCM, THF) are optimal. For example, in ball-mill click chemistry, solvent-free conditions with DIPEA and CuI achieved 95% yield in 3.5 hours, avoiding side reactions seen in methanol .

Q. How is DIPEA utilized in solid-phase peptide synthesis (SPPS) with coupling reagents like HATU?

In SPPS, DIPEA (2–4 equiv) activates HATU by deprotonating the carboxylate, forming an active O-acylisourea intermediate. Critical steps include:

  • Pre-activation of the amino acid with HATU/DIPEA for 1–2 minutes before resin addition.
  • Avoiding excess DIPEA to prevent racemization or aspartimide formation in sensitive sequences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.